![molecular formula C6H5N3 B1210150 5H-pyrrolo[3,2-d]pyrimidine CAS No. 272-50-4](/img/structure/B1210150.png)
5H-pyrrolo[3,2-d]pyrimidine
Structure
3D Structure
Propriétés
IUPAC Name |
5H-pyrrolo[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOPAZIWBAHVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=CN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346584 | |
Record name | 1,4,6-Triaza-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-50-4 | |
Record name | 1,4,6-Triaza-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-pyrrolo[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Description
Structural Characterization of 5H-Pyrrolo[3,2-d]pyrimidine
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound is established as this compound, reflecting the specific fusion pattern between the pyrrole and pyrimidine rings. The systematic naming convention indicates that the pyrrole ring is fused to the pyrimidine ring at positions 3 and 2, with the hydrogen atom located at the 5-position of the pyrrole moiety. The compound is registered under Chemical Abstracts Service number 272-50-4, providing a unique identifier for chemical databases and regulatory purposes.
The molecular formula C₆H₅N₃ reveals the presence of six carbon atoms, five hydrogen atoms, and three nitrogen atoms arranged in a specific bicyclic architecture. The monoisotopic mass has been precisely determined as 119.048347 atomic mass units, while the average molecular mass is calculated as 119.127. The structural connectivity is accurately represented by the Simplified Molecular Input Line Entry System notation: C1=CNC2=CN=CN=C21, which describes the ring fusion and bonding patterns within the molecule.
Alternative nomenclature systems recognize this compound under several synonyms, including 1,4,6-triazaindene and pyrrolopyrimidine, reflecting different perspectives on the structural arrangement and chemical classification. The Standard International Chemical Identifier representation provides a comprehensive structural description: InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-4,8H, with the corresponding InChI Key KDOPAZIWBAHVJB-UHFFFAOYSA-N ensuring unique identification across chemical databases.
Crystallographic Data and Conformational Isomerism
Crystallographic analysis of pyrrolo[3,2-d]pyrimidine derivatives has provided valuable insights into the solid-state structure and conformational preferences of this heterocyclic system. Related compounds in this family have been subjected to comprehensive X-ray crystallographic studies, revealing important structural parameters and intermolecular interactions. The crystallographic investigation of 4-phenyl-7-(phenylthio)-5H-pyrrolo[3,2-d]pyrimidine, a substituted derivative, demonstrates the structural characteristics inherent to the core pyrrolo[3,2-d]pyrimidine framework.
The crystal structure analysis reveals specific unit cell parameters that characterize the three-dimensional arrangement of molecules in the solid state. The unit cell dimensions show a = 6.8659 ± 0.0002 Å, b = 18.4844 ± 0.0005 Å, and c = 11.9993 ± 0.0004 Å, with angular parameters α = 90°, β = 103.118 ± 0.003°, and γ = 90°. The cell volume measures 1483.12 ± 0.08 ų, indicating a moderately compact packing arrangement. The crystal system belongs to the monoclinic space group P 1 21/n 1, which is characterized by specific symmetry operations that govern the molecular arrangement within the crystal lattice.
Temperature-dependent crystallographic measurements conducted at 190 K provide information about thermal effects on the crystal structure and molecular conformations. The refinement quality indicators, including residual factors for all reflections (0.0408) and for significantly intense reflections (0.0369), demonstrate the reliability of the structural determination. The goodness-of-fit parameter of 1.0035 confirms the accuracy of the crystallographic model, while weighted residual factors provide additional validation of the structural refinement.
Crystallographic Parameter | Value | Unit |
---|---|---|
Unit cell a | 6.8659 ± 0.0002 | Å |
Unit cell b | 18.4844 ± 0.0005 | Å |
Unit cell c | 11.9993 ± 0.0004 | Å |
Beta angle | 103.118 ± 0.003 | degrees |
Cell volume | 1483.12 ± 0.08 | ų |
Temperature | 190 | K |
Space group | P 1 21/n 1 | - |
Residual factor (all) | 0.0408 | - |
Residual factor (intense) | 0.0369 | - |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for the identification and characterization of this compound and its derivatives. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns that reflect the electronic environment of hydrogen atoms within the bicyclic framework. For related compounds in this series, distinctive signals have been observed that serve as fingerprints for structural identification.
The proton Nuclear Magnetic Resonance spectrum of 2-chloro-5H-pyrrolo[3,2-d]pyrimidine, recorded in dimethyl sulfoxide-d₆ at 400 MHz, demonstrates the characteristic chemical shift patterns expected for this heterocyclic system. The spectrum reveals a singlet signal at δ 8.76 parts per million corresponding to one proton, followed by a broad singlet at δ 8.68 parts per million representing another single proton environment. Additionally, a triplet signal appears at δ 7.69 parts per million with a coupling constant of 3.2 Hz, indicating specific proton-proton interactions within the ring system. A final singlet signal at δ 6.72 parts per million completes the spectral pattern for this derivative.
The chemical shift positions in the Nuclear Magnetic Resonance spectrum reflect the deshielding effects of the nitrogen atoms within the pyrimidine ring, resulting in downfield signals characteristic of aromatic protons in electron-deficient heterocycles. The coupling patterns observed in the multipicity analysis provide information about the spatial relationships between adjacent protons and the degree of electronic coupling through the π-system. Carbon-13 Nuclear Magnetic Resonance spectroscopy complements the proton analysis by revealing the carbon framework and electronic environments within the bicyclic structure.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound and its derivatives provides essential information about molecular fragmentation pathways and structural confirmation. The electron impact ionization mass spectrum of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine reveals characteristic fragmentation patterns that are indicative of the pyrrolopyrimidine core structure. The molecular ion peak appears at mass-to-charge ratio 187, corresponding to the molecular weight of this halogenated derivative.
The fragmentation pattern demonstrates several significant peaks that provide structural information about the molecule. Notable fragments appear at mass-to-charge ratios of 62.0, 53.0, 52.0, 51.0, 49.0, 47.0, 41.0, 40.0, 39.0, 38.0, 37.0, 36.0, and 28.0. The relative intensities of these fragments, expressed as percentages of the base peak, provide quantitative information about the stability and abundance of different ionic species formed during the fragmentation process.
The mass spectrometric analysis employs electron impact ionization at 75 electron volts, with the sample maintained at 130°C and the source temperature at 160°C. These conditions ensure optimal vaporization and ionization of the compound while maintaining reproducible fragmentation patterns. The fragmentation pathway analysis reveals the preferential cleavage sites within the molecule and provides insight into the relative stability of different portions of the bicyclic structure.
Mass-to-Charge Ratio | Relative Intensity (%) |
---|---|
187 | Molecular ion |
62.0 | 1.8 |
53.0 | 2.2 |
52.0 | 2.8 |
51.0 | 1.2 |
49.0 | 1.1 |
47.0 | 2.9 |
41.0 | 2.5 |
40.0 | 1.4 |
39.0 | 1.0 |
38.0 | 3.6 |
37.0 | 3.2 |
36.0 | 1.0 |
28.0 | 3.9 |
Infrared Vibrational Mode Analysis
Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of this compound derivatives. The infrared spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations within the bicyclic framework. For halogenated derivatives of the pyrrolo[3,2-d]pyrimidine system, distinctive stretching and bending vibrations have been identified that serve as diagnostic tools for structural characterization.
The infrared spectroscopic analysis of various substituted pyrrolo[3,2-d]pyrimidine compounds reveals characteristic absorption patterns that depend on the nature and position of substituents. Compounds containing benzylidene hydrazone functional groups exhibit sharp peaks in the region of 1604-1639 cm⁻¹, corresponding to the carbon-nitrogen double bond stretching vibration (-N=CH-). This specific vibrational mode serves as a diagnostic marker for compounds containing the benzylidene linkage attached to the pyrrolopyrimidine core.
Halogen-substituted derivatives demonstrate characteristic infrared absorption bands that depend on the specific halogen present. Bromo-substituted compounds exhibit characteristic stretching bands in the range of 720-760 cm⁻¹, which are attributed to carbon-bromine bond vibrations. Chloro-substituted compounds show characteristic stretching bands between 521-750 cm⁻¹, reflecting the vibrational modes associated with carbon-chlorine bonds. Fluoro-substituted compounds demonstrate characteristic stretching bands in the narrow range of 512-529 cm⁻¹, corresponding to the carbon-fluorine bond vibrations.
The vibrational frequency analysis provides insight into the electronic effects of different substituents on the pyrrolopyrimidine ring system. The position and intensity of infrared absorption bands reflect the degree of electronic perturbation caused by various functional groups and the extent of conjugation within the aromatic system. These spectroscopic signatures enable rapid identification and differentiation of various pyrrolopyrimidine derivatives based on their unique vibrational fingerprints.
Substituent Type | Characteristic IR Range (cm⁻¹) | Assignment |
---|---|---|
Benzylidene hydrazone | 1604-1639 | C=N stretch |
Bromo-substituted | 720-760 | C-Br stretch |
Chloro-substituted | 521-750 | C-Cl stretch |
Fluoro-substituted | 512-529 | C-F stretch |
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La pyrrolopyrimidine peut être synthétisée selon plusieurs méthodes, notamment :
Réactions catalysées par le cuivre : En utilisant du chlorure de cuivre et de l’acide 6-méthylpicolinique comme système catalytique, la pyrrolopyrimidine peut être synthétisée à partir de 5-bromopyrimidin-4-amines et d’alcynes.
Réactions assistées par micro-ondes : Cette méthode implique la réaction monotope de 5-alcynylpyrimidines avec des alkylamines ou des N-anilines substituées pour produire des 4-amino-6-arylpyrrolopyrimidines.
Réactions à base de pyrrole : La pyrrolopyrimidine peut être synthétisée en construisant le cycle pyrimidine sur un pyrrole substitué via deux liaisons amides consécutives en utilisant des dérivés d’urée, des esters et des formamides.
Méthodes de production industrielle : La production industrielle de pyrrolopyrimidine implique souvent des processus de synthèse en plusieurs étapes qui garantissent un rendement et une pureté élevés. Par exemple, la synthèse de la 4-chloropyrrolo[2,3-d]pyrimidine implique une réaction en quatre étapes utilisant du cyanoacétate d’éthyle, de la thiourée, de l’alcool caustique, du 2-chloroacétaldéhyde et de l’acétate de sodium comme matières premières .
Analyse Des Réactions Chimiques
Types de réactions : La pyrrolopyrimidine subit diverses réactions chimiques, notamment :
Oxydation : Les dérivés de la pyrrolopyrimidine peuvent être oxydés pour former les composés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir les dérivés de la pyrrolopyrimidine en leurs formes réduites.
Substitution : La pyrrolopyrimidine peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que l’hypochlorite de sodium et le TEMPO sont utilisés pour les réactions d’oxydation.
Réduction : La désamination réductrice peut être catalysée par les réductases dépendantes du NADPH.
Substitution : Les réactions de substitution impliquent souvent l’utilisation de cétones ou d’aldéhydes halogénés.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la pyrrolopyrimidine substituée, qui présentent des activités biologiques diverses .
4. Applications de la recherche scientifique
La pyrrolopyrimidine a un large éventail d’applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Anticancer Properties
5H-Pyrrolo[3,2-d]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that halogenated analogues of this compound exhibit significant antiproliferative activity across various cancer cell lines.
Case Studies and Findings
- A study demonstrated that halogenated pyrrolo[3,2-d]pyrimidines showed cytotoxic effects against L1210 leukemia cells with an effective concentration (EC50) range from 0.014 to 14.5 μM. Notably, modifications such as N5 alkyl substitutions resulted in decreased toxicity while maintaining efficacy, with maximum tolerated doses (MTD) increasing from 10 mg/kg to 40 mg/kg .
- Another investigation into the cellular pharmacodynamics of a novel pyrrolo[3,2-d]pyrimidine compound (AGF347) established its broad-spectrum antitumor efficacy against pancreatic cancer models. The study highlighted mechanisms involving mitochondrial accumulation and modulation of purine biosynthesis pathways .
Antiviral Applications
The compound has also been identified as a promising candidate for antiviral therapies. Pyrrolo[3,2-d]pyrimidine derivatives have been developed to target viral infections effectively.
Key Developments
- A patent outlines the synthesis and application of pyrrolo[3,2-d]pyrimidine derivatives for treating viral infections. These compounds were shown to inhibit viral replication through specific molecular interactions .
- The structural modifications of these compounds enhance their bioavailability and efficacy against various viral pathogens.
Cell Cycle Interference
- Studies indicate that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. For instance, compounds tested on MDA-MB-231 breast cancer cells demonstrated significant accumulation at the G2/M stage after treatment .
Reactive Oxygen Species Modulation
- The modulation of reactive oxygen species (ROS) levels is another critical mechanism observed in studies involving pyrrolo[3,2-d]pyrimidines. Increased ROS levels can lead to oxidative stress and subsequent cell death in cancerous cells .
Summary of Research Findings
Mécanisme D'action
Le mécanisme d’action de la pyrrolopyrimidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, la tubercidine, un antibiotique pyrrolopyrimidique, inhibe la croissance des micro-organismes en interférant avec le métabolisme des acides nucléiques . Les dérivés de la pyrrolopyrimidine peuvent également inhiber les protéines kinases, qui jouent un rôle crucial dans les voies de signalisation cellulaire .
Comparaison Avec Des Composés Similaires
Structural Analogs: Pyrrolo-Pyrimidine Derivatives
Substituents on the pyrrolo-pyrimidine scaffold significantly alter physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Key Observations :
- Halogenated derivatives (e.g., 7-Bromo-4-chloro) show enhanced reactivity in cross-coupling reactions, critical for constructing complex drug candidates .
- Amino and methoxy substituents improve water solubility and target affinity, as seen in kinase inhibitors .
- Alkyl groups (e.g., ethyl at N5) increase metabolic stability, making derivatives suitable for oral administration .
Comparison with Other Heterocyclic Systems
5H-Thiazolo[3,2-a]pyrimidine
- Structural Difference : Replaces the pyrrole ring with a thiazole, introducing a sulfur atom .
- Bioactivity : Thiazolo derivatives exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ ~10 µM), relevant for Alzheimer’s disease therapy, unlike pyrrolo-pyrimidines, which primarily target kinases .
- Synthetic Flexibility : Thiazolo systems require harsher conditions for functionalization due to sulfur’s electron-withdrawing effects .
Imidazo[1,2-a]pyrimidines
- Structural Difference : Contains an imidazole ring fused to pyrimidine.
- Reactivity : More electron-rich than pyrrolo-pyrimidines, favoring electrophilic substitutions at C3 and C5.
- Applications : Anticancer agents (e.g., Alpelisib analogs) targeting PI3Kα .
Physicochemical and Pharmacokinetic Properties
Property | This compound | 5H-Thiazolo[3,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine |
---|---|---|---|
Aromaticity | High | Moderate | High |
Water Solubility | Low (parent); tunable with -NH₂/-OCH₃ substituents | Low | Moderate |
Metabolic Stability | Moderate | Low (due to sulfur oxidation) | High |
Bioactivity Targets | Kinases, viruses | AChE, caspases | PI3K, mTOR |
Activité Biologique
5H-Pyrrolo[3,2-d]pyrimidine is a compound that has garnered attention in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and pharmacokinetics, supported by data tables and relevant case studies.
Overview of this compound
This compound and its derivatives are structurally similar to purine nucleobases, which allows them to interact with biological systems effectively. The compound has been investigated for its ability to inhibit various cancer cell lines and has shown promise as a lead compound for developing new anticancer therapies.
Antiproliferative Activity
Recent studies have demonstrated that halogenated derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The effective concentration (EC50) values for these compounds range widely, indicating variable potency depending on structural modifications.
Compound | EC50 (μM) | Cancer Cell Line |
---|---|---|
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine | 6.0 | L1210 leukemia |
N5-Alkylated derivative | 0.83 - 7.3 | Various cancer cell lines |
AGF347 | Not specified | Pancreatic cancer |
These results suggest that structural modifications can enhance the potency and reduce toxicity of these compounds. For instance, N5-alkyl substitutions have been shown to decrease toxicity while retaining antiproliferative efficacy .
The mechanisms by which 5H-pyrrolo[3,2-d]pyrimidines exert their biological effects include:
- DNA Alkylation : Many studies indicate that these compounds act as DNA alkylators or groove binders, disrupting normal DNA function and leading to cell death. For example, a study using the COMPARE algorithm showed strong correlations between the activity of pyrrolo[3,2-d]pyrimidines and known DNA alkylators .
- Cell Cycle Arrest : Research has indicated that certain derivatives induce cell cycle arrest at specific phases. For instance, treatment with an active derivative resulted in increased G1 phase cell populations while decreasing S and G2/M phase populations in HepG2 cells .
- Reactive Oxygen Species (ROS) Generation : Compounds like AGF347 have been shown to deplete glutathione levels and increase ROS production in cancer cells, contributing to their antitumor effects .
Pharmacokinetics
The pharmacokinetic profiles of these compounds are crucial for their therapeutic application. Studies have reported:
- Metabolism : Many pyrrolo[3,2-d]pyrimidines exhibit rapid metabolism. For instance, one active N5-substituted compound had a plasma half-life of approximately 32.7 minutes before converting into its parent analogue .
- Toxicity Profiles : The maximum tolerated doses (MTD) vary significantly among compounds. Halogenated derivatives showed MTDs between 5–10 mg/kg initially but increased to 40 mg/kg with N-substituted variants due to reduced toxicity .
Case Studies
Several case studies highlight the efficacy of pyrrolo[3,2-d]pyrimidine derivatives:
- Pancreatic Cancer : AGF347 was evaluated in models of pancreatic cancer and demonstrated broad-spectrum antitumor efficacy through mechanisms involving mitochondrial accumulation and suppression of key signaling pathways associated with tumor growth .
- Leukemia Models : In vitro studies on leukemia cell lines showed that certain pyrrolo[3,2-d]pyrimidines could significantly reduce cell viability compared to untreated controls, reinforcing their potential as therapeutic agents against hematological malignancies .
Q & A
Q. What are the key chemical reactions for functionalizing 5H-pyrrolo[3,2-d]pyrimidine?
The core structure undergoes diverse reactions due to its aromatic and heterocyclic nature. Key reactions include:
Q. What synthetic methodologies are used to construct the this compound core?
Two primary strategies dominate:
- Thorpe-Ziegler Cyclization : Reacting 3-aminopyrrole derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) to form the bicyclic structure. Yields range from 50–75% depending on substituents .
- Pyrimido[5,4-c]pyridazine Intermediates : Converting 6-methyl-5-phenylazopyrimidines via formylation (e.g., using BBDM) followed by hydrogenolytic ring contraction. This method avoids harsh nitration conditions . Comparative studies suggest Thorpe-Ziegler is preferred for simplicity, while pyrimidopyridazine routes offer scalability for C-nucleoside analogues .
Advanced Research Questions
Q. How can synthetic yields of this compound derivatives be optimized?
- Catalyst Screening : Use Pd/C or Raney Ni for hydrogenolysis steps to minimize side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Temperature Control : Maintaining 80–100°C during formylation prevents premature decomposition . For example, compound 9 (4-amino-5-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile) achieved 85% yield via refluxing in ethanol-DMF .
Q. How do structural modifications influence TLR7 agonist activity in pyrrolo[3,2-d]pyrimidine derivatives?
- Substituent Position : C-2 and C-4 substitutions (e.g., 2-butoxy, 4-amine) enhance TLR7 binding by mimicking adenosine motifs .
- Crystallinity : Form A of 2-butoxy-7-(4-(pyrrolidin-1-ylmethyl)-benzyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine exhibits improved solubility and bioavailability .
- Bioisosteric Replacement : Fluorine or chlorine at C-5 increases metabolic stability without compromising affinity . Activity assays (e.g., NF-κB luciferase reporter) validate these trends, with EC₅₀ values ranging from 0.1–10 µM .
Q. How can contradictory biological data for structurally similar derivatives be resolved?
- Orthogonal Assays : Combine in vitro (e.g., kinase inhibition ) and in vivo models (e.g., xenograft tumors ) to confirm target engagement.
- Structural Analysis : X-ray crystallography or NMR to identify conformational changes affecting activity . For instance, PROTACs derived from thieno[3,2-d]pyrimidines showed divergent FAK degradation efficiencies due to linker flexibility .
Q. What computational tools predict the bioactivity of novel this compound compounds?
- Docking Studies : AutoDock Vina or Schrödinger Suite for TLR7 binding pocket analysis .
- QSAR Models : Correlate Hammett constants (σ) of substituents with IC₅₀ values .
- MD Simulations : Assess stability of crystalline forms under physiological conditions . These methods reduce experimental screening costs by 40–60% in early-stage drug discovery .
Methodological Considerations
- Data Contradictions : Discrepancies in reaction yields (e.g., 50% vs. 85% for compound 9 ) often arise from solvent purity or catalyst aging . Replicate experiments under inert atmospheres (Ar/N₂) to ensure consistency .
- Characterization : Use HRMS and ¹³C-NMR to distinguish regioisomers (e.g., C-7 vs. C-9 substitutions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.